molecular formula C15H22O3 B12099292 4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one

4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one

Cat. No.: B12099292
M. Wt: 250.33 g/mol
InChI Key: VWGPQZZLIAQJCE-UHFFFAOYSA-N
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Description

4,8,12-Trimethyl-2,13-dioxatetracyclo[75001,5012,14]tetradecan-3-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the construction of the tetracyclic core. This can be achieved through a series of cyclization reactions, often using Diels-Alder reactions to form the bicyclic intermediates.

    Functional Group Modifications: Subsequent steps involve the introduction of the dioxane rings and the methyl groups. This is typically done through selective alkylation and oxidation reactions.

    Final Cyclization and Purification: The final step involves the cyclization to form the complete tetracyclic structure, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s stability and unique structure make it useful in studying biological interactions and as a potential scaffold for drug design.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism by which 4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one is unique due to its specific tetracyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a different set of reactivity and stability, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8-11,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGPQZZLIAQJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(=O)OC23C1CCC4(C3O4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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